1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6,10-dimethyl-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-5-4-8-23-15(11)21-16-13(18(23)25)9-14(22(16)2)17(24)20-12-6-3-7-19-10-12/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPAMGZONQIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-aminopyridine derivatives with various carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby reducing the synthesis of nucleotides necessary for DNA and RNA production. This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its closest analogs:
Key Observations:
Substituent Effects on logP :
- The pyridin-3-yl group (target compound) likely reduces lipophilicity (logP ~2.5) compared to alkylaryl analogs (e.g., N-(2-ethylphenyl): logP 3.56) . This suggests improved aqueous solubility, critical for bioavailability.
- N,N-Diethyl substitution (logP 1.64) further enhances hydrophilicity due to the polar carboxamide group .
Hydrogen Bonding and Bioactivity: The target compound’s pyridin-3-yl group introduces additional hydrogen bond acceptors (7 vs. Derivatives with 3-methoxypropyl substituents exhibit lower polar surface areas (42.4 Ų), favoring membrane permeability .
Physicochemical and Drug-Likeness Profiles
- logD and Solubility : The N,N-diethyl analog (logD 1.64) has higher solubility (logSw -1.9) than aryl-substituted derivatives (logSw -3.7 for N-(2,3-dimethylphenyl)), aligning with Lipinski’s rules .
- Steric Effects : Bulky substituents (e.g., naphthalen-1-yl in ) may hinder target binding despite favorable logP values.
Biological Activity
1,9-Dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its unique molecular structure includes a pyridine ring that enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and therapeutic implications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₅N₅O
- Molecular Weight : 273.31 g/mol
- Key Functional Groups : Pyridine, carboxamide, and diketone functionalities.
1. Anticancer Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, related compounds have been identified as inhibitors of various kinases involved in cancer progression:
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| 1 | FLT3 | 0.5 |
| 2 | VEGFR | 0.8 |
| 3 | JAK | 1.2 |
The compound has shown promise in inhibiting FLT3 kinase activity, which is crucial for certain leukemias .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that related pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
| Compound | COX-2 Inhibition IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) |
|---|---|---|
| 5 | 0.04 | 0.08 |
| 6 | 0.04 | 0.06 |
These results suggest that the compound may also serve as a potential anti-inflammatory agent .
3. Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have been evaluated for their antimicrobial properties against various pathogens. The compound's structural similarities to known antimicrobial agents indicate potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- One-pot Synthesis : Utilizing a combination of condensation reactions followed by cyclization.
- Solution-phase Synthesis : This method employs SNAr substitution reactions and reductive amination techniques to achieve high yields .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidines:
- A study involving a series of analogs revealed that modifications at the N5 and C7 positions significantly influenced kinase inhibition potency.
Example Case Study
In one research program aimed at developing FLT3 inhibitors:
- Four synthetic analogs were tested against a panel of 48 kinases.
- One specific analog demonstrated over 50% inhibition of FLT3 at a concentration of 10 µM.
This highlights the compound's potential as a targeted therapy in oncology .
Q & A
Q. What are the standard synthetic protocols for preparing 1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis involves a multi-step procedure starting with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. Key steps include:
- Condensation with ethyl N-alkylglycinate in methanol using triethylamine as a base to form intermediates.
- Cyclization with sodium methoxide under mild heating (50–60°C), followed by acidification to precipitate the product.
- Final carboxamide formation via coupling with pyridin-3-amine under reflux conditions. Typical yields range from 53% to 62%, with purity confirmed by melting point analysis and spectroscopic techniques .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- 1H/13C NMR : Look for methyl group signals at δ ~3.78–3.94 ppm (1,9-dimethyl groups) and aromatic protons in the δ 6.88–8.84 ppm range. The pyridin-3-yl moiety shows distinct splitting patterns (e.g., d, J = 7.6 Hz) .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ is observed at m/z ~258–404, depending on substituents. High-resolution MS confirms the molecular formula .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups are critical .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield when scaling up production, particularly addressing side-product formation?
- Reaction Monitoring : Use TLC or HPLC to track intermediates and detect side products (e.g., incomplete cyclization or over-alkylation).
- Temperature Control : Maintain precise heating during cyclization (50–60°C) to avoid decomposition.
- Purification : Employ column chromatography or recrystallization from ethanol-DMF mixtures to isolate the pure product.
- Catalyst Screening : Test alternative bases (e.g., K₂CO₃) or solvents (DMF/THF) to improve reaction efficiency .
Q. How should conflicting NMR data from different synthetic batches be resolved to confirm structural integrity?
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region.
- X-ray Crystallography : Confirm the molecular geometry and hydrogen-bonding patterns, as demonstrated for related pyrrolo[2,3-d]pyrimidine derivatives .
- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 1,7-dimethyl analogs) to identify substituent-specific shifts .
Q. What methodologies are appropriate for establishing structure-activity relationships (SAR) for this compound's bioactivity?
- Bioisosteric Replacement : Substitute the pyridin-3-yl group with bioisosteres (e.g., benzimidazole) and assess activity changes, as seen in 4-hydroxyquinolin-2-one analogs .
- In Silico Modeling : Perform docking studies to predict interactions with target proteins (e.g., kinases or GPCRs).
- Pharmacological Assays : Use standardized models like the "acetic acid writhing" test to quantify analgesic activity and correlate with structural modifications .
Key Considerations for Contradictory Data
- Batch Variability : Differences in reagent purity or moisture content can alter yields. Always use anhydrous conditions and freshly distilled solvents .
- Spectroscopic Artifacts : Residual solvents (e.g., DMSO-d₆) may obscure NMR signals. Ensure thorough drying and use deuterated solvents with high isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
